1-(3-Fluoro-5-methylphenyl)guanidine
Description
1-(3-Fluoro-5-methylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. The guanidine moiety (-NH-C(=NH)-NH2) is directly attached to the aromatic ring, conferring both basicity and hydrogen-bonding capabilities. Structural characterization of related guanidine compounds (e.g., via NMR and HMBC correlations) highlights the importance of substituent positioning and electronic effects on molecular interactions . For instance, benzylic methylene groups in similar structures exhibit HMBC correlations to aromatic carbons and carbonyls, suggesting conformational rigidity that may influence biological activity .
Properties
Molecular Formula |
C8H10FN3 |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
VSXYMLRBMAEAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)guanidine typically involves the reaction of 3-fluoro-5-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its guanidine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets . Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Guanidine Compounds
The following table summarizes key structural and functional differences between 1-(3-Fluoro-5-methylphenyl)guanidine and analogous compounds:
Structural and Functional Insights:
- Similarly, trifluoromethyl groups in ’s compound improve metabolic stability and lipophilicity . Methyl Groups: The 5-methyl group in this compound may sterically hinder interactions compared to 1-(2,4-xylyl)guanidine, which has two methyl groups that enhance membrane permeability .
- Biological Activity: Ion Channel Modulation: Guanidine derivatives like 1-(2,4-xylyl)guanidine exhibit selective gating pore block in NaV1.4 channels, suggesting substituent positioning (ortho vs. meta) critically affects specificity . In contrast, 2GBI targets HV1 channels via conjugated aromatic systems, emphasizing the role of planar geometry in inhibition . Antimicrobial Activity: Sulfonylguanidines (e.g., Compound 12) show broad-spectrum antibacterial effects (MIC = 0.5–1 mg/L) due to electrostatic disruption of bacterial membranes .
Synthetic and Analytical Considerations :
- Automated radiosynthesis methods (e.g., for [11C]3F-PHPOG) highlight advancements in producing guanidine derivatives for clinical use, though this compound’s synthesis route remains unspecified .
- IR and NMR data (e.g., δH 3.38 for benzylic protons in ) provide benchmarks for verifying structural integrity in related compounds .
Key Research Findings and Implications
- Selectivity in Ion Channel Targeting : Substituent positioning (e.g., 3-F vs. 2,4-CH₃) dictates whether guanidines block gating pores (NaV1.4) or inhibit proton channels (HV1) .
- Antimicrobial Potential: Positively charged guanidines disrupt bacterial membranes selectively, with potency influenced by substituent electronegativity and alkyl chain length .
- Synthetic Advancements : Automated labeling techniques () and modular synthesis () enable rapid diversification of guanidine libraries for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
